
2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone, also known as DPIE, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPIE is a small molecule that belongs to the class of indole derivatives and has a molecular weight of 266.35 g/mol.
Mécanisme D'action
The mechanism of action of 2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone is not fully understood. However, it has been shown to interact with various enzymes and receptors in biological systems. 2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone has also been shown to interact with the GABA-A receptor, a receptor involved in the regulation of neurotransmitter activity in the central nervous system.
Biochemical and Physiological Effects
2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators and reduce inflammation in animal models. 2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone has also been shown to exhibit anti-cancer properties and induce apoptosis in cancer cells. In addition, 2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone has several advantages as a tool for scientific research. It is a small molecule that can easily penetrate cell membranes and interact with various enzymes and receptors. 2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone is also relatively stable and can be synthesized in large quantities, making it a viable option for large-scale experiments. However, 2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone has some limitations as well. Its mechanism of action is not fully understood, and its effects on human subjects have not been extensively studied. Further research is needed to fully understand the potential applications of 2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone in scientific research.
Orientations Futures
There are several future directions for the study of 2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone. One potential application is the development of 2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone-based drugs for the treatment of inflammatory diseases and cancer. 2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone can also be used as a tool to study the role of indole derivatives in biological systems and the central nervous system. Further research is needed to fully understand the mechanism of action of 2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone and its potential applications in scientific research.
Méthodes De Synthèse
2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone can be synthesized through a multi-step process involving the reaction of indole-2-carboxaldehyde with methyl pyrrole-2-carboxylic acid followed by reduction and cyclization. The final product is obtained after purification through column chromatography. The synthesis method of 2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone has been optimized to increase yield and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone has been studied extensively for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone has been used as a tool to study the role of indole derivatives in biological systems and has been shown to modulate the activity of various enzymes and receptors. 2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone has also been used to study the effects of indole derivatives on the central nervous system and has been shown to improve cognitive function and memory.
Propriétés
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-16-9-4-7-14(16)15(18)11-17-10-8-12-5-2-3-6-13(12)17/h2-7,9H,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYFMUVRYJTSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)CN2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide](/img/structure/B7540708.png)
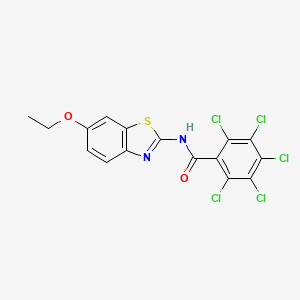
![1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540719.png)
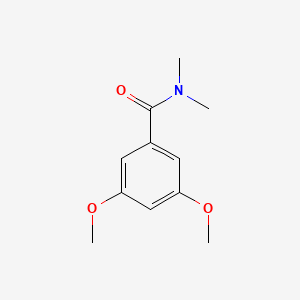
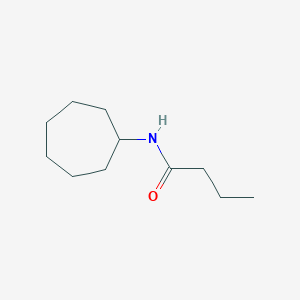
![Furan-3-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7540743.png)
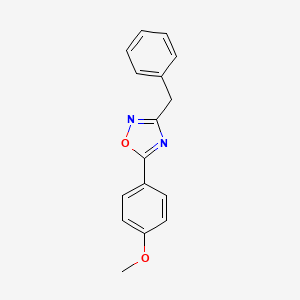

![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B7540761.png)
![1-[4-(Imidazol-1-yl)phenylmethyl]piperazine](/img/structure/B7540764.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]acetic acid](/img/structure/B7540777.png)
![2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid](/img/structure/B7540794.png)
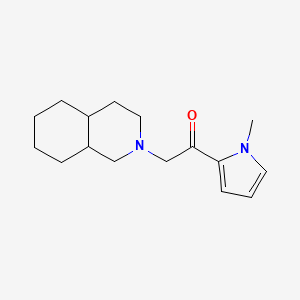
![1-[3-(2-Methoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B7540806.png)